molecular formula C12H12N4O3 B2728431 1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide CAS No. 1013798-00-9

1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2728431
M. Wt: 260.253
InChI Key: ZYEHNZWOJFLEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study developed a new approach for the synthesis of related pyrazole derivatives, focusing on the condensation reactions and structural characterization through NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015). This research highlights the significance of synthesis methods in obtaining compounds with desired properties and structural elucidation techniques in confirming their molecular structure.

  • Research on the synthesis of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate 1 and its molecular structure was explored using NMR, single crystal X-ray diffraction, and ab initio calculations (Jiménez-Cruz et al., 2003). This study provides insights into the structural aspects of pyrazole derivatives and their synthesis pathways.

Molecular and Spectral Analysis

  • An experimental and theoretical study investigated the structure, frontier molecular orbitals, tautomerism, and spectral analysis of related pyrazole compounds. It highlighted the influence of functional groups on tautomeric behavior and energy band gaps (Ibnaouf et al., 2019). This research emphasizes the role of functional groups in determining the properties of pyrazole derivatives and provides a comprehensive analysis of their molecular characteristics.

Biological Activity and Applications

  • Another study focused on the synthesis, characterization, anthelmintic, and insilico evaluation of 3,5-di substituted pyrazole-1-carbothioamide derivatives, demonstrating the potential biological activity of pyrazole derivatives and their applicability in developing therapeutic agents (Sudharani et al., 2019). This work suggests the potential of these compounds in biomedical applications, specifically in developing treatments for parasitic infections.

properties

IUPAC Name

1,5-dimethyl-N-(3-nitrophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-8-6-11(14-15(8)2)12(17)13-9-4-3-5-10(7-9)16(18)19/h3-7H,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEHNZWOJFLEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.